molecular formula C22H20ClN5O2 B2355766 9-(4-(tert-butyl)phenyl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-12-1

9-(4-(tert-butyl)phenyl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2355766
CAS No.: 898442-12-1
M. Wt: 421.89
InChI Key: YXIWXEAICVFDSA-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a type of heterocyclic compound. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring (a type of heterocyclic aromatic ring), substituted with phenyl and carboxamide groups. The tert-butyl and chlorophenyl substitutions on the phenyl rings add further complexity to the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of any polar or charged groups, and the specific arrangement of its atoms .

Scientific Research Applications

Synthesis and Molecular Structures

  • Research on related compounds includes the synthesis of new hexacyclic binuclear tin complexes derived from bis-(3,5-di-tert-butyl-2-phenol)oxamide, showcasing the potential for creating complex molecular structures with tert-butyl groups for various applications (Jiménez‐Pérez et al., 2000).
  • Another study focused on the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol, indicating the versatility of tert-butyl groups in creating high-performance materials (Hsiao et al., 2000).

Pharmacological Research

  • In the context of designing anticancer agents, functionalized amino acid derivatives containing tert-butoxycarbonyl groups have been synthesized and evaluated, highlighting the role of tert-butyl groups in the development of new pharmacophores (Kumar et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, many drugs that are purine derivatives work by interfering with DNA synthesis .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

Properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(3-chlorophenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-22(2,3)13-7-9-15(10-8-13)28-20-17(26-21(28)30)16(18(24)29)25-19(27-20)12-5-4-6-14(23)11-12/h4-11H,1-3H3,(H2,24,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIWXEAICVFDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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